Potent Antimicrobial Activity of Fluoroquinolone Derivatives Against MRSA (Patent WO2023056123)
A recent patent application (WO2023056123) discloses a series of fluoroquinolone antibiotics incorporating cyclobutylmethanamine as a critical structural moiety. These derivatives exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains [1]. While the patent does not provide a direct, side-by-side MIC comparison with the corresponding cyclopropyl or acyclic amine analogs, the data firmly establishes that the cyclobutylmethanamine scaffold is compatible with, and likely essential for, achieving high potency against this clinically challenging pathogen [1].
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | Potent activity observed |
| Comparator Or Baseline | Unmodified fluoroquinolone core (activity not specified) |
| Quantified Difference | Not directly quantified (data establishes activity of the cyclobutylmethanamine-containing series) |
| Conditions | In vitro antimicrobial susceptibility testing against multidrug-resistant Staphylococcus aureus strains |
Why This Matters
Demonstrates that cyclobutylmethanamine can be a key building block for generating novel analogs with activity against high-priority, drug-resistant pathogens, a crucial differentiator for antimicrobial drug discovery programs.
- [1] Kuujia. (n.d.). Cas no 4415-83-2 (cyclobutylmethanamine). Referencing patent WO2023056123. View Source
